(4-(BenZyloxy)benZyl)triphenylphosphonium bromide
Overview
Description
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C33H28BrOP. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a triphenylphosphonium group attached to a benzyloxybenzyl moiety, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxybenzyl triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-benzyloxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 4-benzyloxybenzyl triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: (4-(BenZyloxy)benZyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phosphine oxides or reduction to yield phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with hydrogen peroxide can produce a phosphine oxide.
Scientific Research Applications
(4-(BenZyloxy)benZyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific biological pathways.
Biological Studies: It is used in studies involving cell signaling and molecular interactions, due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-benzyloxybenzyl triphenylphosphonium bromide involves its interaction with molecular targets through its triphenylphosphonium group. This group can facilitate the formation of stable complexes with various substrates, enabling the compound to act as a catalyst or reagent in chemical reactions. The benzyloxybenzyl moiety provides additional functional groups that can participate in further chemical transformations, enhancing the compound’s versatility.
Comparison with Similar Compounds
- 4-Methoxycarbonylbenzyl triphenylphosphonium bromide
- 4-Bromobenzyl triphenylphosphonium bromide
- (4-Methoxycarbonylphenyl)methyl-triphenylphosphonium bromide
Comparison: (4-(BenZyloxy)benZyl)triphenylphosphonium bromide is unique due to its benzyloxybenzyl group, which provides additional reactivity compared to similar compounds. For instance, 4-methoxycarbonylbenzyl triphenylphosphonium bromide has a methoxycarbonyl group, which may influence its reactivity and applications differently. The presence of the benzyloxy group in 4-benzyloxybenzyl triphenylphosphonium bromide allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
triphenyl-[(4-phenylmethoxyphenyl)methyl]phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28OP.BrH/c1-5-13-27(14-6-1)25-33-29-23-21-28(22-24-29)26-34(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32;/h1-24H,25-26H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNKZHVMFKXSH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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